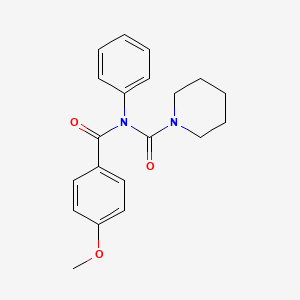
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in water . The compound also contains a methoxybenzoyl group and a phenyl group, which can contribute to its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the methoxybenzoyl and phenyl groups could influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. The amide linkage might be hydrolyzed under acidic or basic conditions. The methoxy group could potentially undergo demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the piperidine ring might increase its solubility in water, while the methoxybenzoyl group could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives have been a significant area of research. For instance, studies have developed methods for synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving specific reagents and conditions, providing a foundation for further chemical modifications and investigations into their properties and applications (Hassan, Hafez, & Osman, 2014). Another research focus has been on the novel annulated products derived from aminonaphthyridinones, showcasing the versatility of this compound in synthesizing complex heterocyclic systems (Deady & Devine, 2006).
Biological Activities
The cytotoxic activities of these compounds have been a major focus, with studies demonstrating their potential against various cancer cell lines. For example, synthesized derivatives have been evaluated for their in vitro cytotoxic activity, showing promise as therapeutic agents against cancer (Hassan et al., 2015). Another study explored the antitumor properties of similar compounds, highlighting their minimal DNA-binding constants and suggesting a potential mechanism of action that differs from traditional DNA-intercalating agents, which may not act via topoisomerase II (Denny, Rewcastle, & Baguley, 1990).
Material Science Applications
In material science, the incorporation of phenylpyridine units into polyamides derived from these compounds has been investigated. These materials exhibit interesting deformation-strength, thermomechanical, and thermal properties, making them suitable for various applications (Gofman et al., 2010).
Drug Discovery and Development
The role of this compound derivatives in drug discovery and development, particularly as kinase inhibitors, has been notable. These compounds have shown efficacy in inhibiting the Met kinase superfamily, demonstrating potential for treating various cancers and advancing into clinical trials (Schroeder et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-12-10-16(11-13-18)19(23)22(17-8-4-2-5-9-17)20(24)21-14-6-3-7-15-21/h2,4-5,8-13H,3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJBMNBMQQJBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
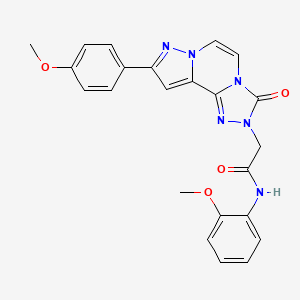
![4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2734035.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2734036.png)

![2-(3-Formylindol-1-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B2734039.png)
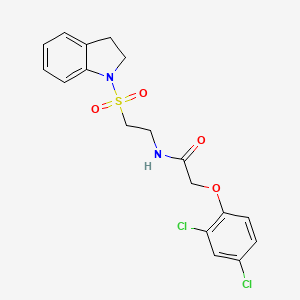
![1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2734041.png)
![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734044.png)
![5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide](/img/structure/B2734046.png)
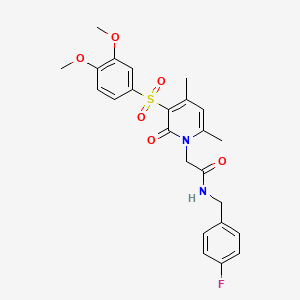
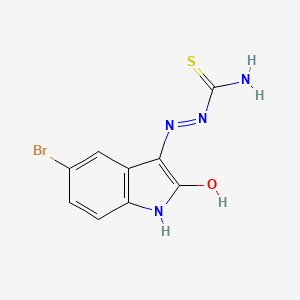
![1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2734051.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2734054.png)
![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)
